1-(4-Bromobenzyl)piperidine is a disubstituted aromatic amine, characterized by a piperidine ring N-alkylated with a 4-bromobenzyl group. This structure positions it as a key synthetic intermediate where the piperidine serves as a common pharmacophore scaffold and the para-substituted bromine atom provides a reliable and versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation. [REFS-1, REFS-2]. Its primary value in a procurement context lies in its utility as a modifiable building block for creating more complex molecules, particularly in drug discovery and materials science.
Replacing 1-(4-Bromobenzyl)piperidine with seemingly similar analogs like 1-(4-chlorobenzyl)piperidine or the unsubstituted 1-benzylpiperidine can lead to significant failures in synthesis and application. The bromine atom is not merely a placeholder; it provides a specific level of reactivity for palladium-catalyzed cross-coupling reactions that is often optimal compared to the less reactive chloro-analog or the more expensive and sometimes overly reactive iodo-analog [1]. This specific reactivity profile is critical for process efficiency, catalyst selection, and achieving desired yields in multi-step syntheses. Furthermore, removing the halogen entirely (using 1-benzylpiperidine) eliminates the primary site for late-stage functionalization, while changing its position on the phenyl ring alters the electronic and steric properties that are often crucial for target binding in medicinal chemistry applications [2].
The para-substituted benzylpiperidine scaffold is critical for achieving high-affinity binding at central nervous system targets like the sigma-1 receptor. A close analog, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, demonstrates a binding affinity (Ki) of 0.38 nM for the sigma-1 receptor [1]. This establishes that a para-electron-withdrawing group is a key feature for potent activity. 1-(4-Bromobenzyl)piperidine provides this necessary electronic profile while offering a bromine handle, which is significantly more versatile for subsequent synthetic diversification (e.g., via Suzuki or Sonogashira coupling) compared to a cyano group, making it a more strategic choice for library development.
| Evidence Dimension | Binding Affinity (Ki) of Derived Ligand |
| Target Compound Data | Serves as a versatile precursor for ligands in this class. |
| Comparator Or Baseline | 1-(4-Cyanobenzyl)-piperidine derivative (analog) shows a Ki of 0.38 nM for sigma-1 receptor. |
| Quantified Difference | N/A (Demonstrates class-level potency) |
| Conditions | In vitro radioligand binding assays for sigma-1 receptors. |
This evidence validates the core molecular scaffold for high-potency CNS drug discovery, where the bromo-substituent offers superior synthetic flexibility over other electron-withdrawing groups.
In palladium-catalyzed cross-coupling reactions, the choice of halide is a critical process parameter. Aryl bromides, such as in 1-(4-Bromobenzyl)piperidine, represent the optimal balance of reactivity and stability for process development and scale-up. They undergo oxidative addition to Palladium(0) catalysts under milder conditions than the more inert and lower-yielding aryl chlorides [1]. Compared to aryl iodides, aryl bromides are more cost-effective, have better shelf stability, and are less prone to side reactions like homocoupling, ensuring higher purity of the desired product [2]. This makes the brominated compound a more reliable and process-friendly intermediate for manufacturing.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Aryl Bromide: Good reactivity, stable, good yields. |
| Comparator Or Baseline | Aryl Chloride: Often requires harsh conditions, special catalysts, lower yields. Aryl Iodide: Highly reactive, but more expensive and less stable. |
| Quantified Difference | Qualitatively established reactivity order: I > Br > Cl. |
| Conditions | General conditions for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. |
For buyers focused on process efficiency and scalability, the bromo-substituent provides the most reliable and cost-effective reactivity for key carbon-carbon bond-forming reactions.
The utility of the para-halo-benzylpiperidine scaffold is demonstrated in the development of potent enzyme inhibitors. A derivative of the closely related 1-(4-chlorobenzyl)piperidine was used to synthesize a dipeptidyl peptidase II (DPP II) inhibitor with an IC50 value of 4.1 nM [1]. This shows that the core structure is compatible with achieving high-potency biological activity. Procuring the bromo-analog provides access to this validated pharmacophore while simultaneously incorporating a superior functional handle for synthetic elaboration, enabling rapid exploration of structure-activity relationships (SAR) through cross-coupling chemistry.
| Evidence Dimension | Inhibitory Potency (IC50) of a Derived Compound |
| Target Compound Data | Provides a validated scaffold with superior synthetic versatility. |
| Comparator Or Baseline | A 1-(4-chlorobenzyl)piperidine-derived inhibitor showed an IC50 of 4.1 nM against DPP II. |
| Quantified Difference | N/A (Validates the utility of the para-halo-benzyl scaffold) |
| Conditions | In vitro enzyme inhibition assay for Dipeptidyl Peptidase II. |
This confirms the compound is not just a generic building block, but part of a molecular framework proven to yield highly potent biological activity, reducing risk in medicinal chemistry programs.
Use as a core building block in diversity-oriented synthesis. The bromine atom serves as a reliable anchor point for introducing a wide range of substituents via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, making it ideal for generating libraries of analogs for structure-activity relationship (SAR) studies. [1]
Leverage as a starting material in the design of high-affinity ligands for neurological targets, such as sigma receptors. The para-substituted benzylpiperidine motif is a validated scaffold for achieving nanomolar potency, and the bromo-substituent allows for further optimization of properties like solubility, metabolism, and target engagement. [2]
Employ in the synthesis of functional organic materials where the bromophenyl group can be elaborated into extended conjugated systems or linked to other functional units. Its defined structure makes it suitable for creating well-defined oligomers or as a precursor for fluorescent probes and other imaging agents.
Irritant